Cas no 80-54-6 (3-(4-tert-butylphenyl)-2-methylpropanal)

3-(4-tert-butylphenyl)-2-methylpropanal structure
80-54-6 structure
Nome do Produto:3-(4-tert-butylphenyl)-2-methylpropanal
N.o CAS:80-54-6
MF:C14H20O
MW:204.308004379272
MDL:MFCD00047655
CID:34218
PubChem ID:228987

3-(4-tert-butylphenyl)-2-methylpropanal Propriedades químicas e físicas

Nomes e Identificadores

    • 3-(4-(tert-Butyl)phenyl)-2-methylpropanal
    • 3-(4-T-BUTYLPHENYL)-2-ISOBUTYRALDEHYDE
    • 3-(4-TERT-BUTYLPHENYL)ISOBUTYRALDEHYDE
    • 4-TERT-BUTYL-ALPHA-METHYL-BENZENEPROPANAL
    • 4-TERT-BUTYL-ALPHA-METHYLHYDROCINNAMALDEHYDE
    • BETA-3-(4-TERT-BUTYLPHENYL)ISOBUTYRALDEHYDE
    • P-TERT-BUTYL-A-METHYLHYDROCINN AMALDEHYDE
    • 3-(4-tert-Butylphenyl)-2-methylpropanal
    • 4-(1,1-dimethylethyl)-.alpha.-methyl-Benzenepropanal
    • 4-(1,1-dimethylethyl)-alpha-methyl-benzenepropana
    • 4-(1,1-Dimethylethyl)-methylbenzenepropanal
    • 4-tert-butyl-alpha-methyl hydrocinnamic aldehyde
    • alpha-Methyl, beta-(p-tert-butylphenyl)propionaldehyde
    • alpha-Methyl-p-(tert-butyl)hydrocinnamaldehyde
    • Benzenepropanal, 4-(1,1-dimethylethyl)-alpha-methyl-
    • Benzenepropanal, 4-(tert-butyl)-a-methyl-
    • Benzenepropanal, 4-tert-butyl-alpha-methyl-
    • Benzenepropanal,
    • Lily aldehyde
    • Lilestralis
    • 2-(4-tert-Butylbenzyl)propionaldehyde (tech)
    • 3-(p-tert-Butylphenyl)isobutylaldehyde
    • Butylphenyl methylpropional
    • LILIAL(SG)
    • Lilialdehyde
    • p-tert-Butyl-α-methylhydrocinnamaldehyde
    • lilyal
    • Lilial
    • 4-tert-Butyl-α-methylhydrocinnamaldehyde
    • 3-(4-tert-Butylphenyl)-2-methylpropionaldehyde
    • Lillial
    • 2-(4-tert-Butylbenzyl)propionaldehyde
    • Benzenepropanal, 4-(1,1-dimethylethyl)-.alpha.-methyl-
    • SDQFDHOLCGWZPU-UHFFFAOYSA-N
    • 3-(4-tert-butylphenyl)-2-methyl-propanal
    • DSSTox_CID_6500
    • p-tert-Butyl-.alpha.-methylhydrocinnamaldehyde
    • .alpha.-Methyl-p-
    • 4-(1,1-Dimethylethyl)-α-methylbenzenepropanal (ACI)
    • Hydrocinnamaldehyde, p-tert-butyl-α-methyl- (6CI, 7CI, 8CI)
    • (±)-2-Methyl-3-(4-tert-butylphenyl)propanal
    • 2-(4-tert-Butylbenzyl)propanal
    • 2-[(4-tert-Butylphenyl)methyl]propanal
    • 2-Methyl-3-(4-tert-butylphenyl)propanal
    • 2-Methyl-3-(p-tert-butylphenyl)propanal
    • 3-(p-tert-Butylphenyl)-2-methylpropionaldehyde
    • 4-tert-Butyl-α-methylhydrocinnamic aldehyde
    • lilestral
    • Lysmeral
    • Lysmeral Extra
    • NSC 22275
    • P-T-Bucinal
    • p-tert-Butyl-α-methyldihydrocinnamaldehyde
    • p-tert-Butyl-α-methylhydrocinnamic aldehyde
    • PT-Bucinal
    • α-Methyl-p-tert-butylhydrocinnamaldehyde
    • β-Lilial
    • 3-(4-tert-butylphenyl)-2-methylpropanal
    • MDL: MFCD00047655
    • Inchi: 1S/C14H20O/c1-11(10-15)9-12-5-7-13(8-6-12)14(2,3)4/h5-8,10-11H,9H2,1-4H3
    • Chave InChI: SDQFDHOLCGWZPU-UHFFFAOYSA-N
    • SMILES: O=CC(CC1C=CC(C(C)(C)C)=CC=1)C

Propriedades Computadas

  • Massa Exacta: 204.15100
  • Massa monoisotópica: 204.151
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 15
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 194
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • XLogP3: 3.9
  • Superfície polar topológica: 17.1
  • Contagem de Tautomeros: 2

Propriedades Experimentais

  • Cor/Forma: Liquid
  • Densidade: 0.946 g/mL at 20 °C(lit.)
  • Ponto de ebulição: 150°C/10mmHg(lit.)
  • Ponto de Flash: 100°C
  • Índice de Refracção: n20/D 1.504-1.506
  • PSA: 17.07000
  • LogP: 3.36160
  • Solubilidade: Soluble in ethanol, oil, insoluble in water
  • Cor/Forma: 2000 μg/mL in methanol

3-(4-tert-butylphenyl)-2-methylpropanal Informações de segurança

  • Símbolo: GHS07 GHS09
  • Pedir:warning
  • Palavra de Sinal:Warning
  • Declaração de perigo: H302,H315,H411
  • Declaração de Advertência: P273
  • Número de transporte de matérias perigosas:UN 3082 9/PG 3
  • WGK Alemanha:3
  • Código da categoria de perigo: R22;R38;R51/53
  • Instrução de Segurança: S60
  • CÓDIGOS DA MARCA F FLUKA:10
  • RTECS:MW4895000
  • Identificação dos materiais perigosos: Xn N
  • Condição de armazenamento:2-8°C
  • Frases de Risco:R22; R38; R51/53

3-(4-tert-butylphenyl)-2-methylpropanal Dados aduaneiros

  • CÓDIGO SH:2912291000
  • Dados aduaneiros:

    China Customs Code:

    2912291000

    Overview:

    2912291000. Glyoxal [i.e. p-tert-butyl-Ah-methyl-Cinnamaldehyde oxide]. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. Minimum tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Appearance of tetraformaldehyde

    Summary:

    2912291000. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

3-(4-tert-butylphenyl)-2-methylpropanal Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
abcr
AB138781-25 g
3-(4-tert-Butylphenyl)isobutyraldehyde, 95%; .
80-54-6 95%
25 g
€72.90 2023-07-20
abcr
AB138781-1 kg
3-(4-tert-Butylphenyl)isobutyraldehyde, 95%; .
80-54-6 95%
1 kg
€174.30 2023-07-20
Enamine
EN300-117673-100.0g
3-(4-tert-butylphenyl)-2-methylpropanal
80-54-6 95%
100.0g
$67.0 2023-07-07
Enamine
EN300-117673-0.05g
3-(4-tert-butylphenyl)-2-methylpropanal
80-54-6 95%
0.05g
$19.0 2023-07-07
Enamine
EN300-117673-50.0g
3-(4-tert-butylphenyl)-2-methylpropanal
80-54-6 95%
50.0g
$50.0 2023-07-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R005543-25ml
3-(4-tert-butylphenyl)-2-methylpropanal
80-54-6 97%
25ml
¥128 2024-05-21
AstaTech
56949-250/G
3-(4-TERT-BUTYLPHENYL)-2-METHYLPROPIONALDEHYDE
80-54-6 95%
250/G
$POA 2022-06-01
Alichem
A019113529-250g
3-(4-(tert-Butyl)phenyl)-2-methylpropanal
80-54-6 95%
250g
$150.92 2023-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
L11070-100g
3-(4-(tert-Butyl)phenyl)-2-methylpropanal
80-54-6
100g
¥146.0 2021-09-09
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R005543-100ml
3-(4-tert-butylphenyl)-2-methylpropanal
80-54-6 97%
100ml
¥101 2024-05-21

3-(4-tert-butylphenyl)-2-methylpropanal Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Catalysts: Potassium carbonate
Referência
A versatile method for the conversion of ketones to aldehydes
Virgilio, Joseph A.; et al, Organic Preparations and Procedures International, 1982, 14(1-2), 9-20

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Sodium acetate Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Methanol
Referência
Transition metal catalyzed reactions of diaryliodonium salts. VII. Palladium-catalyzed reaction of diaryliodonium salts with allylic alcohols
Nishimura, Akio; et al, Nippon Kagaku Kaishi, 1985, (3), 558-60

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Oxygen Solvents: Acetonitrile ;  3 h
Referência
Controlled light-induced release of volatile aldehydes and ketones by photofragmentation of 2-oxo-(2-phenyl)acetates
Levrand, Barbara; et al, Chimia, 2007, 61(10), 661-664

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Nickel (derivatives) Solvents: Ethanol ;  rt → 40 °C
Referência
Process for preparation of lilial by selective hydrogenation of p-tert-butyl-α-methylcinnamic aldehyde
, China, , ,

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate Solvents: 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ;  rt; rt → 100 °C; 100 °C
Referência
Utilisation of ionic liquid solvents for the synthesis of Lily-of-the-Valley fragrance {β-Lilial; 3-(4-t-butylphenyl)-2-methylpropanal}
Forsyth, Stewart A.; et al, Journal of Molecular Catalysis A: Chemical, 2005, 231(1-2), 61-66

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Methyldicyclohexylamine Solvents: Water ;  15 min, rt
1.2 Catalysts: (4-Nitrophenyl)phenylmethanone oxime (styrene divinylbenzene copolymer bound, reaction product with dilithiu…) ;  rt → 120 °C; 10 h, 120 °C; 120 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  10 min, rt
Referência
Arylation of allyl alcohols in organic and aqueous media catalyzed by oxime-derived palladacycles: synthesis of β-arylated carbonyl compounds
Alacid, Emilio; et al, Advanced Synthesis & Catalysis, 2007, 349, 2572-2584

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Diisopropylamine ,  Carbon monoxide ,  Hydrogen Catalysts: Dicobalt octacarbonyl ;  107 °C
Referência
Octacarbonyldicobalt
Pauson, Peter L.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-26

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Methanol ,  Water ;  15 min, rt
1.2 Solvents: Methanol ;  rt
Referência
One-Pot Lewis Acid Mediated Water-Promoted Transformation of Styrenes to α-Substituted Conjugated Enals
Kudriashova, Ekaterina S.; et al, Organic Letters, 2023, 25(27), 4996-5000

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ;  overnight, rt
Referência
Bioreduction of α-methylcinnamaldehyde derivatives: Chemo-enzymatic asymmetric synthesis of Lilial and Helional
Stueckler, Clemens; et al, Dalton Transactions, 2010, 39(36), 8472-8476

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Tetrabutylammonium bromide ,  Methyldicyclohexylamine Solvents: Dimethylacetamide ,  Water ;  15 min, rt
1.2 Catalysts: Di-μ-chlorobis[5-hydroxy-2-[1-(hydroxyimino-κN)ethyl]phenyl-κC]dipalladium ;  rt → 120 °C; 8 h, 120 °C; 120 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  10 min, rt
Referência
Arylation of allyl alcohols in organic and aqueous media catalyzed by oxime-derived palladacycles: synthesis of β-arylated carbonyl compounds
Alacid, Emilio; et al, Advanced Synthesis & Catalysis, 2007, 349, 2572-2584

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium
Referência
3- and 4-(7-benz[a]anthracenyl)-N-benzoylaziridines 3- and 4-(9-anthracenyl)-N-benzoylaziridines
Vingiello, Frank A.; et al, Organic Preparations and Procedures International, 1971, 3(1), 9-15

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Potassium fluoride Solvents: Methanol
Referência
Cobalt carbonyl catalyzed reactions of esters and lactones with hydrosilane and carbon monoxide. A novel synthetic method for the introduction of the siloxymethylidene group
Chatani, Naoto; et al, Journal of the American Chemical Society, 1986, 108(23), 7361-73

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate ;  rt; rt → 100 °C; 24 h, 100 °C
Referência
Utilisation of ionic liquid solvents for the synthesis of Lily-of-the-Valley fragrance {β-Lilial; 3-(4-t-butylphenyl)-2-methylpropanal}
Forsyth, Stewart A.; et al, Journal of Molecular Catalysis A: Chemical, 2005, 231(1-2), 61-66

Synthetic Routes 14

Condições de reacção
1.1 Reagents: Sodium bicarbonate ,  Sodium iodide Catalysts: Palladium diacetate Solvents: Hexamethylphosphoramide
Referência
Palladium-catalyzed vinylation of organic halides
Heck, Richard F., Organic Reactions (Hoboken, 1982, 27,

Synthetic Routes 15

Condições de reacção
1.1 Reagents: 2,2-Dimethoxypropane Solvents: Dichloromethane ;  0 °C; 10 min, 0 °C; 0 °C → rt; 30 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C; 20 min, 0 °C
Referência
Z-Selective access to α-trifluoromethyl arylenes through Pd-catalyzed fluoroarylation of 1,1-difluoroallenes
Chen, Lei; et al, Organic & Biomolecular Chemistry, 2023, 21(45), 8979-8983

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Potassium fluoride Catalysts: Methanol
Referência
Conversion of alkyl acetates to (siloxymethylene)alkanes by dicobalt octacarbonyl-catalyzed reaction with a hydrosilane and carbon monoxide
Chatani, Naoto; et al, Journal of the American Chemical Society, 1983, 105(5), 1370-2

Synthetic Routes 17

Condições de reacção
1.1 Solvents: Methanol
Referência
A study of enantioselective reduction of para-substituted 2-methylcinnamaldehydes by Baker's yeast
Sunjic, Vitomir; et al, Croatica Chemica Acta, 1996, 69(2), 643-660

Synthetic Routes 18

Condições de reacção
1.1 Reagents: 2,4,6-Trimethylpyridine Catalysts: 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile ,  Nickel(2+), tetraaqua[4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]-, ch… Solvents: Acetonitrile ;  3 min, rt; 24 h, rt
1.2 Reagents: Acetic acid ,  Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C → rt; 2 h, rt
Referência
Formal β-C-H Arylation of Aldehydes and Ketones by Cooperative Nickel and Photoredox Catalysis
Liu, Kun; et al, Angewandte Chemie, 2022, 61(31),

3-(4-tert-butylphenyl)-2-methylpropanal Raw materials

3-(4-tert-butylphenyl)-2-methylpropanal Preparation Products

Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
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Quantidade:200kg
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